molecular formula C11H17ClN2O B157545 1-(4-Methoxyphenyl)piperazine dihydrochloride CAS No. 38869-47-5

1-(4-Methoxyphenyl)piperazine dihydrochloride

Cat. No.: B157545
CAS No.: 38869-47-5
M. Wt: 228.72 g/mol
InChI Key: HFJDUYKRPHHPAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)piperazine dihydrochloride is a piperazine derivative . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that its primary targets are likely to be the serotonin and dopamine receptors in the brain.

Mode of Action

The compound interacts with its targets, the serotonin and dopamine receptors, by binding to these receptors and exerting an antagonistic effect . This means it prevents the normal neurotransmitters (serotonin and dopamine) from binding to these receptors, thereby inhibiting their normal function.

Result of Action

The result of this compound’s action would be a change in the normal functioning of the serotonin and dopamine systems due to its antagonistic effect . This could lead to alterations in mood, sleep, appetite, and other physiological processes regulated by these neurotransmitters.

Biochemical Analysis

Cellular Effects

It is known to have euphoric, stimulant properties , which suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1-(4-Methoxyphenyl)piperazine dihydrochloride is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that it may bind to serotonin and dopamine receptors, inhibiting or activating enzymes, and causing changes in gene expression.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)piperazine dihydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:

Properties

IUPAC Name

1-(4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDUYKRPHHPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-47-5, 84145-43-7
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=84145-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50480212
Record name 1-(4-methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-47-5, 70849-64-8, 84145-43-7
Record name Piperazine, dihydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)piperazine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID50480212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-methoxyphenyl)piperazinium chloride
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Record name 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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